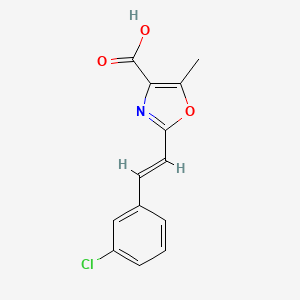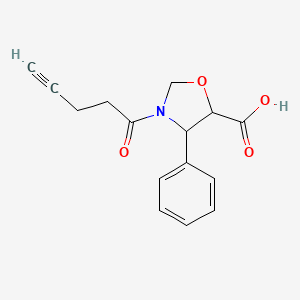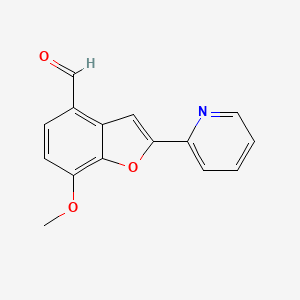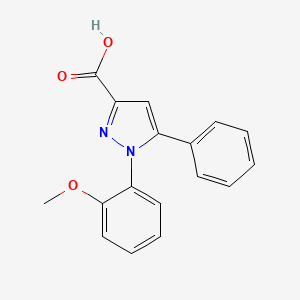
4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core, a pentylphenyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Pentylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinoline core is alkylated with a pentylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline or tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the pentylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-(4-methylphenyl)-1,4-dihydroquinoline-6-carboxylic acid
- 4-Oxo-2-(4-ethylphenyl)-1,4-dihydroquinoline-6-carboxylic acid
- 4-Oxo-2-(4-propylphenyl)-1,4-dihydroquinoline-6-carboxylic acid
Uniqueness
4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to the presence of the pentylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs
Properties
CAS No. |
90034-34-7 |
|---|---|
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-oxo-2-(4-pentylphenyl)-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C21H21NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19-13-20(23)17-12-16(21(24)25)10-11-18(17)22-19/h6-13H,2-5H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
IAQGJFMRQSQNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)


![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)


![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)




![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)

